2,3-Dibromo-1-propanol
Overview
Description
2,3-Dibromo-1-propanol is a halogenated alcohol with the molecular formula C₃H₆Br₂O. It is a colorless to slightly yellow viscous liquid at room temperature. This compound is soluble in water, acetone, alcohol, ether, and benzene, and is stable under normal temperatures and pressures . It has been used as an intermediate in the production of flame retardants, insecticides, and pharmaceuticals .
Mechanism of Action
Target of Action
2,3-Dibromo-1-propanol (DBP) is a halogenated alcohol that primarily targets the DNA in cells . It interacts with the genetic material, leading to mutations and chromosomal aberrations .
Mode of Action
DBP is genotoxic, meaning it can damage genetic information within a cell, causing mutations which can lead to cancer . It has shown positive results in bacterial and mammalian in vitro test systems, including Salmonella typhimurium, Escherichia coli, V79 hamster cells, and L5178Y mouse lymphoma cells . It also caused sex-linked recessive lethal mutations and reciprocal translocations in Drosophila melanogaster .
Biochemical Pathways
DBP affects several biochemical pathways. It causes sister chromatid exchange and chromosomal aberrations in cultured Chinese hamster ovary cells .
Pharmacokinetics
It is known that dbp is a metabolite of tris(2,3-dibromopropyl) phosphate in humans . More research is needed to fully understand the ADME properties of DBP and their impact on its bioavailability.
Result of Action
The primary result of DBP’s action is the induction of tumors in experimental animals . Dermal exposure to DBP caused tumors at several different tissue sites in rats and mice . It increased the combined incidence of benign and malignant skin tumors in rats and mice of both sexes . It also caused tumors at numerous other tissue sites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DBP. For example, DBP is incompatible with oxidizers and strong acids or bases, and contact with these substances may cause fires or explosions . It is also harmful to aquatic life with long-lasting effects . More research is needed to fully understand how environmental factors influence the action of DBP.
Biochemical Analysis
Biochemical Properties
2,3-Dibromo-1-propanol is a clear, colorless to slightly yellow thick liquid . It is soluble in water, acetone, alcohol, ether, and benzene and is stable under normal temperatures and pressures It is known to be genotoxic in bacterial and mammalian in vitro test systems .
Cellular Effects
This compound has been shown to cause tumors at several different tissue sites in rats and mice . It has also been found to be mutagenic in Drosophila melanogaster .
Molecular Mechanism
It is known to be genotoxic, causing mutations and chromosomal aberrations in various test systems .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to cause tumors in rats and mice over time . It is also known to be stable under normal temperatures and pressures .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. High doses have been shown to cause tumors in rats and mice .
Metabolic Pathways
It is known to be a metabolite of the flame retardant tris (2,3-dibromopropyl) phosphate .
Transport and Distribution
It is soluble in water, which suggests it could be transported and distributed in aqueous environments within the body .
Subcellular Localization
Given its solubility in water, it could potentially localize to aqueous compartments within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-1-propanol can be synthesized by the addition of bromine to allyl alcohol. The reaction is typically carried out in a solvent such as carbon tetrachloride at a temperature of 25-27°C. After the addition of bromine, the mixture is heated to 50°C and maintained at this temperature for one hour. The product is then purified by distillation .
Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic reaction but on a larger scale. The process includes the addition of bromine to allyl alcohol in the presence of a solvent, followed by distillation to purify the product. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-1-propanol undergoes several types of chemical reactions, including substitution and elimination reactions. It is incompatible with strong oxidizers .
Common Reagents and Conditions:
Substitution Reactions: In the presence of nucleophiles, this compound can undergo substitution reactions to form various derivatives.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Elimination Products: Alkenes are the major products formed during elimination reactions.
Scientific Research Applications
2,3-Dibromo-1-propanol has several applications in scientific research:
Chemistry: It is used as a synthetic building block in organic synthesis.
Biology: It has been studied for its genotoxic effects in various biological systems.
Medicine: It has been used in the preparation of pharmaceuticals.
Industry: It is used in the production of flame retardants and insecticides.
Comparison with Similar Compounds
- 1,3-Dibromo-2-propanol
- 2,2-Bis(bromomethyl)-1,3-propanediol
- 1,3-Dichloro-2-propanol
- 1,2-Dibromoethane
- 2,3-Dichloro-1-propanol
Comparison: 2,3-Dibromo-1-propanol is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct physical and chemical properties that make it suitable for specific applications such as flame retardants and pharmaceuticals . Its genotoxic effects also distinguish it from other halogenated alcohols, making it a compound of interest in toxicological studies .
Properties
IUPAC Name |
2,3-dibromopropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2O/c4-1-3(5)2-6/h3,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVCIORZLNBIIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2O | |
Record name | 2,3-DIBROMO-1-PROPANOL | |
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DSSTOX Substance ID |
DTXSID7021817 | |
Record name | 2,3-Dibromopropanol | |
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Molecular Weight |
217.89 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-dibromo-1-propanol is a clear colorless to slightly yellow viscous liquid. (NTP, 1992), Colorless to slightly yellow liquid; [CAMEO] Faintly yellow clear viscous liquid; [MSDSonline] | |
Record name | 2,3-DIBROMO-1-PROPANOL | |
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Boiling Point |
426 °F at 760 mmHg (NTP, 1992), 219 °C | |
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Flash Point |
greater than 235 °F (NTP, 1992), Flash point > 113 °C | |
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Solubility |
50 to 100 mg/mL at 68 °F (NTP, 1992), SOL IN ACETONE, ALCOHOL, ETHER, BENZENE, In water, 5.20X10+4 mg/l @ 25 °C. | |
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Density |
2.12 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.120 @ 20 °C/4 °C | |
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Vapor Pressure |
1 mmHg at 134.6 °F ; 5 mmHg at 184.1 °F; 10 mmHg at 208.8 °F (NTP, 1992), 0.09 [mmHg], 0.09 mm Hg @ 25 °C | |
Record name | 2,3-DIBROMO-1-PROPANOL | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
96-13-9 | |
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